molecular formula C11H15ClO B8029893 1-[(Tert-butoxy)methyl]-3-chlorobenzene

1-[(Tert-butoxy)methyl]-3-chlorobenzene

Cat. No.: B8029893
M. Wt: 198.69 g/mol
InChI Key: JMZVLYTZQLUJLH-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)methyl]-3-chlorobenzene ( 1881293-34-0) is a specialty organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69, serving as a valuable synthon in advanced research and development . Its structure features a chlorobenzene ring and a tert-butoxymethyl group, making it a versatile building block for constructing more complex molecules. The chloromethyl group on the aromatic ring is a reactive site for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of the 3-chlorobenzyl moiety into target structures . The tert-butoxy group can act as a robust protecting group for alcohols or hydroxymethyl functionalities under a wide range of reaction conditions, and can also be used to modulate the solubility and steric profile of candidate molecules in medicinal and materials chemistry . While specific biological data for this compound is not widely reported, its core structure is relevant in the synthesis of aromatic γ-amino acids and other pharmaceutically active scaffolds, as evidenced by related compounds in crystallography and synthetic studies . This reagent is intended for use by qualified researchers in organic synthesis, chemical biology, and materials science. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-chloro-3-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZVLYTZQLUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The acid-catalyzed etherification of 3-chlorobenzyl alcohol with isobutene represents a direct and scalable approach to 1-[(tert-butoxy)methyl]-3-chlorobenzene. This method, adapted from the synthesis of 4-tert-butoxy-chlorobenzene in patent CN1603293A, leverages sulfuric acid (30–98% concentration) and quaternary ammonium salts (e.g., benzyltriethylammonium chloride) as co-catalysts. The reaction proceeds via protonation of the benzyl alcohol, followed by nucleophilic attack by isobutene, which generates a tert-butoxy group at the benzylic position.

Key advantages include:

  • Homogeneous reaction conditions : The use of petroleum-derived solvents (e.g., toluene, xylene) ensures solubility of both 3-chlorobenzyl alcohol and gaseous isobutene.

  • Short reaction time : Complete conversion is achieved within 6 hours at ambient temperature, compared to 26 hours in earlier methods.

  • High yield and purity : Optimized conditions yield the target compound in up to 80.2% purity (HPLC) after distillation.

Experimental Protocol and Optimization

A representative procedure involves:

  • Dissolving 3-chlorobenzyl alcohol (1 mol) in toluene (300 mL) with sulfuric acid (0.5 g, 30% concentration) and benzyltriethylammonium chloride (0.3 g).

  • Introducing isobutene gas (2 mol equivalents) at 25–30°C over 4 hours.

  • Post-reaction washing with sodium hydroxide (30% w/w) and saturated sodium chloride solution.

  • Vacuum distillation (8 mmHg) to isolate the product (73–75°C fraction).

Critical Parameters :

  • Catalyst loading : A 1:0.5 ratio of sulfuric acid to quaternary ammonium salt maximizes yield.

  • Solvent selection : Toluene outperforms benzene and xylene in minimizing side reactions.

Williamson Ether Synthesis

Alkylation of 3-Chlorobenzyl Halides

The Williamson ether synthesis involves the reaction of 3-chlorobenzyl chloride with potassium tert-butoxide in a polar aprotic solvent (e.g., THF). This SN2 mechanism proceeds via deprotonation of tert-butanol to generate the tert-butoxide ion, which displaces the chloride on the benzyl substrate.

Typical Conditions :

  • Molar ratio : 1:1.2 (benzyl chloride : tert-butoxide).

  • Temperature : Reflux in THF (66°C) for 12 hours.

  • Yield : 65–72% after column chromatography.

Limitations and Side Reactions

  • Competitive elimination : Elevated temperatures favor the formation of 3-chlorostyrene.

  • Sensitivity to moisture : Anhydrous conditions are critical to prevent hydrolysis of the benzyl chloride.

Mitsunobu Reaction

Alcohol-Ether Conversion

The Mitsunobu reaction offers a high-yielding alternative for synthesizing benzyl tert-butyl ethers. Using 3-chlorobenzyl alcohol, tert-butanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD), the reaction proceeds under mild conditions (0–25°C) to afford the target compound in >85% yield.

Procedure :

  • Combine 3-chlorobenzyl alcohol (1 mmol), tert-butanol (1.2 mmol), PPh₃ (1.5 mmol), and DEAD (1.5 mmol) in THF.

  • Stir at 25°C for 24 hours.

  • Purify via flash chromatography (hexane/ethyl acetate).

Cost and Scalability Challenges

While effective for small-scale synthesis, the high cost of DEAD and PPh₃ limits industrial adoption.

Comparative Analysis of Methodologies

Method Yield Reaction Time Cost Scalability
Acid-catalyzed etherification68–80%6–8 hoursLowIndustrial
Williamson synthesis65–72%12–24 hoursModeratePilot scale
Mitsunobu reaction>85%24 hoursHighLaboratory

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)methyl]-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 1-[(Tert-butoxy)methyl]-3-aminobenzene or 1-[(Tert-butoxy)methyl]-3-thiolbenzene.

    Oxidation: Formation of 1-[(Tert-butoxy)methyl]-3-chlorobenzaldehyde.

    Reduction: Formation of 1-[(Tert-butoxy)methyl]-3-chlorocyclohexane.

Scientific Research Applications

1-[(Tert-butoxy)methyl]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Tert-butoxy)methyl]-3-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The tert-butoxy group can stabilize intermediates and transition states, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

  • 1-[(Tert-butoxy)methyl]-3-chlorobenzene :

    • Substituents : Tert-butoxymethyl (–CH₂–O–C(CH₃)₃) and chlorine (–Cl) at the meta position.
    • Electronic Effects : The ether oxygen donates electrons via resonance, while chlorine withdraws electrons inductively.
    • Steric Profile : The bulky tert-butyl group imposes significant steric hindrance, reducing accessibility for nucleophilic attack .
  • 1-(3-Bromopropoxy)-3-chlorobenzene (CAS 37142-46-4):

    • Substituents : Bromopropoxy (–O–CH₂–CH₂–CH₂Br) and chlorine (–Cl).
    • Electronic Effects : The ether oxygen provides weak electron donation, while bromine enhances electrophilicity.
    • Steric Profile : Less bulky than tert-butoxymethyl, allowing higher reactivity in substitution reactions .
  • 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene (CAS 3983-71-9):

    • Substituents : Sulfur-linked bromoethyl (–S–CH₂–CH₂Br) and chlorine (–Cl).
    • Electronic Effects : Sulfur’s polarizability increases nucleophilicity, while bromine and chlorine enhance electrophilic character.
    • Steric Profile : Moderate steric hindrance due to the ethyl chain .
  • 1-(1-Bromoethyl)-3-chlorobenzene (CAS 65130-47-4):

    • Substituents : Bromoethyl (–CH₂–CH₂Br) and chlorine (–Cl).
    • Electronic Effects : Bromine’s strong electron-withdrawing effect dominates.
    • Steric Profile : Minimal steric hindrance compared to tert-butyl derivatives .

Physical Properties

Compound Molecular Weight (g/mol) Appearance Key Physical Traits
This compound ~218.72 (estimated) Solid/Liquid High boiling point due to tert-butyl bulk
1-(3-Bromopropoxy)-3-chlorobenzene 249.53 Liquid Lower viscosity compared to tert-butyl analogs
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene 251.57 Liquid Higher density (1.5–1.6 g/cm³) due to sulfur
1-(1-Bromoethyl)-3-chlorobenzene 219.51 Liquid Volatile, with faster evaporation rates

Reactivity and Stability

  • Nucleophilic Substitution :

    • The tert-butyl group in this compound hinders SN2 reactions, whereas bromopropoxy and bromoethyl analogs (e.g., 1-(3-bromopropoxy)-3-chlorobenzene) undergo faster substitution due to less steric bulk .
    • Sulfur-containing derivatives (e.g., 1-[(2-bromoethyl)sulfanyl]-3-chlorobenzene) exhibit enhanced nucleophilicity at sulfur, enabling thiol-ene click chemistry .
  • Thermal Stability :

    • Tert-butyl derivatives are thermally stable due to the robust C–O bond, while bromoethyl analogs (e.g., 1-(1-bromoethyl)-3-chlorobenzene) may decompose at elevated temperatures, releasing HBr .
  • Electrophilic Aromatic Substitution (EAS) :

    • Chlorine’s meta-directing effect governs EAS in all compounds. However, tert-butyl’s steric bulk in this compound reduces reaction rates compared to less hindered analogs .

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